Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . . These properties may impact the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the bromination of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, ethyl 2-thio-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Reduction: The major product is ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Oxidation: Products include this compound sulfoxide and this compound sulfone.
Scientific Research Applications
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Comparison with Similar Compounds
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has an amino group instead of a bromine atom, which significantly alters its reactivity and biological activity.
Ethyl 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: The chlorine atom provides different electronic and steric effects compared to the bromine atom, leading to variations in chemical behavior and applications.
Ethyl 2-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: The iodine atom, being larger and more polarizable than bromine, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUTJDRKGFWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595300 | |
Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150108-66-0 | |
Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the synthesis of thieno[2,3-c]chromen-4-ones?
A1: this compound serves as a crucial starting material in the synthesis of 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. The synthetic route involves a Suzuki cross-coupling reaction between this compound and various ortho-methoxy phenylboronic acids. This reaction results in arylated products, which are then subjected to a BBr3-mediated lactonization to yield the final 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones [].
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